3-(2-Bromoethoxy)benzonitrile
Overview
Description
3-(2-Bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by the presence of a benzonitrile group substituted with a 2-bromoethoxy group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced products such as primary amines.
Scientific Research Applications
3-(2-Bromoethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Utilized in the design and synthesis of bioactive compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions are facilitated by the electronic and steric properties of the compound .
Comparison with Similar Compounds
3-(2-Chloroethoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity and size between chlorine and bromine.
3-(2-Fluoroethoxy)benzonitrile: Contains a fluorine atom, leading to distinct chemical properties and reactivity patterns.
3-(2-Iodoethoxy)benzonitrile: The presence of an iodine atom results in unique reactivity, particularly in coupling reactions.
Uniqueness: 3-(2-Bromoethoxy)benzonitrile is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
3-(2-Bromoethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C9H10BrNO
- Molecular Weight : 228.09 g/mol
- Structure : The compound features a bromine atom attached to an ethoxy group, linked to a benzonitrile moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.
- Cellular Uptake : The ethoxy group may enhance the lipophilicity of the compound, facilitating its cellular uptake.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer activity by inducing apoptosis in cancer cell lines.
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, showing potential as a neuroprotective agent.
Case Studies
-
Antimicrobial Efficacy :
- A study tested this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to disruption of bacterial cell membranes.
-
Cancer Cell Line Studies :
- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
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Neuroprotective Effects :
- Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and oxidative damage markers. This suggests potential applications in neurodegenerative disease models.
Data Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli at 50 µg/mL | |
Anticancer | IC50 = 30 µM in MCF-7 cells | |
Neuroprotective | Reduced oxidative damage in neurons |
Properties
IUPAC Name |
3-(2-bromoethoxy)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYBNVLPKSUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-61-4 | |
Record name | 3-(2-bromoethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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